3,5-二氟-2-硝基苯甲醛

描述

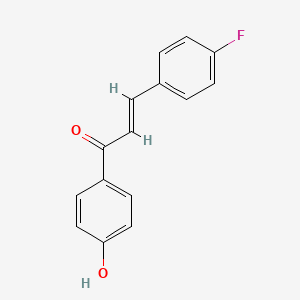

3,5-Difluoro-2-nitrobenzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by the presence of two fluorine atoms and a nitro group attached to the benzene ring. While the provided papers do not directly discuss 3,5-Difluoro-2-nitrobenzaldehyde, they do provide insights into the behavior of similar nitrobenzaldehyde compounds, which can be used to infer some properties and reactivities of the compound .

Synthesis Analysis

The synthesis of nitrobenzaldehyde derivatives typically involves nitration reactions and subsequent modifications. For instance, 3-Nitrobenzaldehyde has been prepared from 3-nitrotoluene using a catalyst through bromination, hydration, and oxidation processes . Although the exact synthesis route for 3,5-Difluoro-2-nitrobenzaldehyde is not provided, similar methodologies could potentially be applied, with adjustments to protect the fluorine substituents during the synthesis.

Molecular Structure Analysis

The molecular structure of nitrobenzaldehyde derivatives is influenced by the substituents on the benzene ring. For example, in 2-hydroxy-3-iodo-5-nitrobenzaldehyde, molecules are linked into sheets by hydrogen bonds and iodo-nitro interactions . While 3,5-Difluoro-2-nitrobenzaldehyde has different substituents, it is likely that the fluorine atoms and nitro group would also influence its molecular structure and intermolecular interactions.

Chemical Reactions Analysis

Nitrobenzaldehyde compounds can participate in various chemical reactions, often serving as intermediates in organic synthesis. The presence of the nitro group and aldehyde functional group allows for reactions such as complex formation, as seen with other nitrobenzaldehyde derivatives . The fluorine atoms in 3,5-Difluoro-2-nitrobenzaldehyde would add an additional layer of reactivity, potentially affecting the electrophilic and nucleophilic sites on the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzaldehyde derivatives can be studied using various spectroscopic and computational methods. Vibrational dynamics, molecular docking studies, and quantum chemical calculations have been used to investigate compounds like 3-Hydroxy-4-nitrobenzaldehyde and 3-, 4-nitrobenzaldehyde oximes . These studies provide information on molecular orbitals, energy gaps, and intermolecular interactions, which are crucial for understanding the behavior of these compounds. Similar studies could be conducted on 3,5-Difluoro-2-nitrobenzaldehyde to determine its specific properties.

科学研究应用

1. 光化学光度测量法

3,5-二氟-2-硝基苯甲醛的相对物2-硝基苯甲醛因其在光化学光度测量中的作用而著称。它已被认定为一种便捷、光化学敏感且热稳定的光度计。研究评估了其在不同条件(包括溶液和冰)下的量子效率和摩尔吸收率,表明了其在理解不同环境中的光化学过程方面的效用 (Galbavy, Ram, & Anastasio, 2010)。

2. 放射性药物合成

3,5-二氟-2-硝基苯甲醛的衍生物,特别是 4,5-双(丁氧基)-2-硝基苯甲醛及其氟-18 标记版本,已被合成用于作为正电子发射断层扫描放射性药物试剂的前体。这展示了其在医学影像和诊断中的潜力 (Orlovskaja et al., 2016)。

3. 晶体学结构分析

在晶体学中研究了相关硝基苯甲醛(如 2-羟基-3-碘-5-硝基苯甲醛)的结构行为。这些化合物表现出有趣的聚集和二聚化模式,这对于理解分子相互作用和设计新材料至关重要 (Garden et al., 2004)。

4. 化学合成和优化

对具有与 3,5-二氟-2-硝基苯甲醛相似的结构的衍生物(如 3-羟基-5-硝基苯甲醛)的合成研究已导致改进方案和优化策略的开发。化学合成技术方面的这些进步对类似化合物的有效生产具有更广泛的影响 (Zhang Wen-jing, 2009)。

作用机制

Target of Action

It is known that nitrobenzaldehydes can interact with various biological targets depending on their specific structure and functional groups .

Mode of Action

The mode of action of 3,5-Difluoro-2-nitrobenzaldehyde involves the rupture of the dissociative nitro group with massive heat release, which induces the ring opening of benzene . Major side reactions include the generation of polycyclic compounds and fluorine atom migration .

Biochemical Pathways

The compound’s interaction with its targets can potentially affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

The compound’s interaction with its targets can potentially lead to various molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Difluoro-2-nitrobenzaldehyde. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

安全和危害

The safety data sheet for 3,5-Difluoro-2-nitrobenzaldehyde indicates that it is harmful if swallowed . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautions should be taken to avoid breathing dust, and protective gloves, eye protection, and face protection should be worn when handling this chemical .

未来方向

The casting carrier 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) and the high-energy component 2,4,6,8,10,12-hexanitrohexaazaisowurtzitane (CL-20) were taken as examples to design a new melt-cast explosive with the dual advantages of high energy and low sensitivity . This shows the potential for 3,5-Difluoro-2-nitrobenzaldehyde to be used in the development of new explosives .

属性

IUPAC Name |

3,5-difluoro-2-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEALGANJOODMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)[N+](=O)[O-])F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901301678 | |

| Record name | 3,5-Difluoro-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

213382-46-8 | |

| Record name | 3,5-Difluoro-2-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213382-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

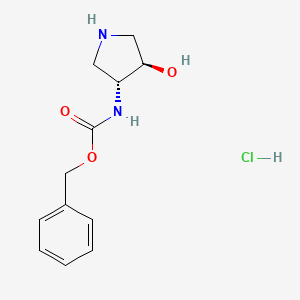

![6-amino-2-(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B3034653.png)

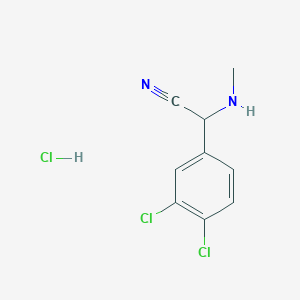

![6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile](/img/structure/B3034655.png)

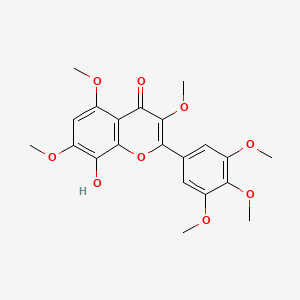

![2-[(2,6-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B3034656.png)

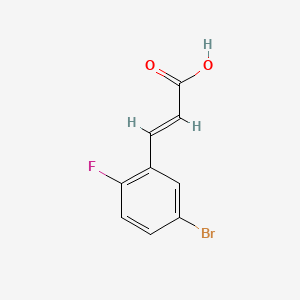

![3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol](/img/structure/B3034662.png)

![3-Chloro-2-[(4-chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B3034668.png)